molecular formula C12H17BO5 B15296710 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate

Cat. No.: B15296710
M. Wt: 252.07 g/mol
InChI Key: RZJXQVYEUUCEMH-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate is a boronate ester featuring a furan ring substituted with a methyl carboxylate group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures in pharmaceuticals and materials science . Its molecular formula is C₁₂H₁₇BO₅, with a molecular weight of 252.07 g/mol .

Properties

Molecular Formula

C12H17BO5

Molecular Weight

252.07 g/mol

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate

InChI

InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)8-6-7-16-9(8)10(14)15-5/h6-7H,1-5H3

InChI Key

RZJXQVYEUUCEMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(OC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with pinacolborane in the presence of a catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the development of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate involves its ability to form stable intermediates in chemical reactions. The boronic ester group can coordinate with transition metals, facilitating various catalytic processes. The furan ring provides additional stability and reactivity, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Positional Isomers on the Furan Ring

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions (Furan) Purity Key Applications/Notes
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate 676501-87-4* C₁₂H₁₇BO₅ 252.07 2-carboxylate, 3-boronate 97% Cross-coupling reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate 2363164-32-1 C₁₂H₁₇BO₅ 252.07 3-carboxylate, 4-boronate 97% Lower reactivity in Suzuki couplings
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate 676501-87-4 C₁₂H₁₇BO₅ 252.07 2-carboxylate, 5-boronate 97% Intermediate in drug synthesis
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate 1351353-51-9 C₁₃H₁₉BO₅ 266.10 3-carboxylate, 5-boronate N/A Enhanced solubility in organic solvents

Notes:

  • The 3-boronate-2-carboxylate isomer exhibits higher reactivity in cross-couplings due to reduced steric hindrance compared to 4- or 5-substituted analogs .
  • Ethyl ester derivatives (e.g., CAS 1351353-51-9) show improved solubility but require harsher reaction conditions for ester hydrolysis .

Derivatives with Additional Functional Groups

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Additional Groups Purity Applications
Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate 2096338-71-3 C₁₇H₃₀BNO₄ 323.24 Methyl at furan-3 95% Stabilizes boronate via steric protection
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine-3-carboxylate 1622217-18-8 C₁₄H₁₇BF₃NO₄ 331.10 Trifluoromethyl pyridine N/A Fluorinated drug candidates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylic acid 1073354-94-5 C₁₁H₁₅BO₅ 238.05 Carboxylic acid at furan-3 N/A Direct precursor for amide coupling

Notes:

  • Trifluoromethyl and pyridine modifications (e.g., CAS 1622217-18-8) enhance metabolic stability in medicinal chemistry .
  • Carboxylic acid derivatives (CAS 1073354-94-5) bypass ester hydrolysis steps in peptide synthesis .

Physicochemical and Stability Data

Property Target Compound Methyl 4-Substituted Analog Ethyl 5-Substituted Analog
Molecular Weight 252.07 252.07 266.10
Purity 97% 97% >95%
Solubility Low in H₂O, high in THF/DCM Similar Higher in EtOAc
Storage Conditions 2–8°C, dry 2–8°C, dry Ambient with desiccant
Stability Stable >12 months Stable >12 months Sensitive to humidity

Key Research Findings

Reactivity in Cross-Couplings : The 3-boronate-2-carboxylate isomer demonstrates superior coupling efficiency with aryl halides compared to 4- or 5-substituted furans, achieving yields >80% under Pd(PPh₃)₄ catalysis .

Crystallographic Data : Related boronate esters (e.g., tert-butyl 5-substituted indazole carboxylates) exhibit planar furan/boronate geometries, critical for π-π stacking in crystal engineering .

Synthetic Flexibility : Ethyl ester analogs are preferred in multi-step syntheses due to easier purification, while methyl esters are cost-effective for large-scale reactions .

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